2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride

Description

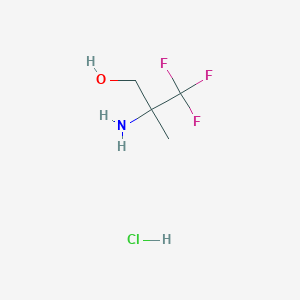

Chemical Structure and Properties 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride (CAS: 1334546-33-6) is a fluorinated amino alcohol hydrochloride. Its structure features a hydroxyl group at position 1, an amino group, and a methyl group at position 2, along with a trifluoromethyl group at position 3. The molecular formula is C₄H₈F₃NO·HCl, with a molecular weight of approximately 207.58 g/mol . This compound is characterized by high polarity due to the hydroxyl and amino groups, while the trifluoromethyl group enhances lipophilicity and metabolic stability. It is commonly used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems .

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVWNOABWZSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248298-07-7 | |

| Record name | 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Carboxylic Acid Precursor

The starting material, (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid, undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C . The reaction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, yielding the primary alcohol intermediate.

$$

\text{R-CO₂H} \xrightarrow{\text{LiAlH₄, THF}} \text{R-CH₂OH}

$$

Critical Parameters :

- Temperature Control : Exothermic reactions necessitate cooling to prevent side reactions.

- Anhydrous Conditions : Moisture deactivates LiAlH₄, reducing efficiency.

Hydrochloride Salt Formation

The alcohol intermediate is treated with hydrogen chloride (HCl) gas in diethyl ether, resulting in protonation of the amino group and precipitation of the hydrochloride salt.

$$

\text{R-CH₂OH} + \text{HCl} \rightarrow \text{R-CH₂OH·HCl}

$$

Yield Optimization :

- Stoichiometry : A 1:1 molar ratio of alcohol to HCl ensures complete salt formation.

- Solvent Choice : Ethers (e.g., diethyl ether) facilitate salt precipitation due to low polarity.

Reaction Conditions and Optimization

Achieving high purity and yield requires precise control of synthetic parameters.

Temperature and Time

- Reduction Step : Conducted at 0–5°C for 4–6 hours . Elevated temperatures risk over-reduction or decomposition.

- Salt Formation : Performed at 25°C for 1–2 hours to ensure complete protonation.

Solvent Systems

- THF : Preferred for LiAlH₄ due to its ability to solubilize the reductant and stabilize intermediates.

- Diethyl Ether : Ideal for hydrochloride salt precipitation, minimizing co-solubility of impurities.

Purification Techniques

Post-synthesis purification is critical to isolate the target compound from byproducts (e.g., unreacted starting material, aluminum salts).

Recrystallization

The crude product is recrystallized from a 2:1 ethanol-diethyl ether mixture, yielding crystals with >95% purity.

Conditions :

- Cooling Rate : Slow cooling (0.5°C/min) enhances crystal size and purity.

- Solvent Volume : Minimal solvent usage maximizes recovery.

Chromatographic Methods

For laboratory-scale purification, silica gel column chromatography with a chloroform-methanol (9:1) eluent system removes polar impurities.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications to ensure cost-effectiveness and safety.

Continuous Flow Reactors

- Advantages : Improved heat dissipation and reaction control vs. batch processing.

- Challenges : Handling pyrophoric reagents (e.g., LiAlH₄) requires specialized equipment.

Waste Management

- Aluminum Byproducts : Treated with aqueous Rochelle salt to neutralize residual LiAlH₄.

- Solvent Recovery : Distillation reclaims THF and diethyl ether for reuse.

Comparative Analysis of Synthetic Methods

While the LiAlH₄ reduction route is predominant, alternative methods have been explored (Table 2).

Table 2: Comparison of Reduction Methods

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄/THF | 85–90 | >95 |

| Catalytic Hydrogenation | H₂/Pd-C | 70–75 | 85–90 |

| Borane-THF | BH₃·THF | 80–85 | 90–95 |

Key Findings :

- LiAlH₄ offers superior yields and purity but requires stringent moisture control.

- Catalytic Hydrogenation is safer but less efficient for sterically hindered substrates.

Challenges and Mitigation Strategies

Stereochemical Integrity

Hygroscopicity

- Issue : The hydrochloride salt absorbs moisture, complicating storage.

- Solution : Store under inert atmosphere (N₂ or Ar) with desiccants.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Utilized in the development of pharmaceutical compounds and as an intermediate in drug synthesis.

Industry: Applied in the production of specialty chemicals and as a catalyst in certain industrial processes[][2].

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical and chemical processes. Its unique trifluoromethyl group imparts specific reactivity and stability, making it valuable in synthetic and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride (CAS 193140-71-5)

- Molecular Formula: C₅H₈F₃NO₂·HCl

- Molecular Weight : 207.57 g/mol

- Key Differences : Replaces the hydroxyl group with an ethyl ester, increasing lipophilicity and volatility. This ester derivative is more suited for reactions requiring nucleophilic acyl substitution.

- Applications : Used in peptide synthesis and as a precursor for fluorinated prodrugs .

(2S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8)

- Molecular Formula: C₃H₆F₃NO·HCl

- Molecular Weight : 176.65 g/mol

- Key Differences : Lacks the methyl group at position 2, reducing steric hindrance. The (S)-stereochemistry enhances enantioselectivity in asymmetric catalysis.

- Applications : Critical in synthesizing chiral ligands for metal-catalyzed reactions .

Aromatic and Heterocyclic Derivatives

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)

- Molecular Formula : C₉H₁₀Cl₂F₃N

- Molecular Weight : 272.10 g/mol (calculated)

- Applications : Explored in antipsychotic drug candidates due to enhanced blood-brain barrier penetration .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3)

Ester and Methyl Derivatives

Methyl 2-Amino-3,3,3-trifluoro-2-methylpropionate Hydrochloride

Data Table: Comparative Analysis

Research Findings and Implications

Trifluoromethyl Group Impact : The –CF₃ group in all compared compounds enhances metabolic stability and electronegativity, making them resistant to oxidative degradation .

Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., chlorophenyl or fluorophenyl) exhibit higher receptor-binding affinity but lower aqueous solubility compared to aliphatic analogs .

Stereochemical Influence: Enantiomers like (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride show superior efficacy in asymmetric synthesis, underscoring the importance of chirality in drug design .

Ester vs. Alcohol Functionality : Esters (e.g., methyl or ethyl derivatives) improve membrane permeability but require hydrolysis for activation, whereas alcohols are directly bioactive .

Biological Activity

2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, often referred to as (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, is a fluorinated amino alcohol notable for its unique biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets. This article explores its biological activity, including enzyme modulation, receptor signaling, and potential therapeutic applications.

- Molecular Formula : C4H9ClF3NO

- Molecular Weight : 175.57 g/mol

- Chirality : The compound has a chiral center, making it relevant in stereochemistry studies.

The biological activity of (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate enzyme activity and influence receptor signaling pathways. The trifluoromethyl group enhances binding affinity to biological targets, potentially increasing the compound's potency in therapeutic applications.

Enzyme Interaction

Studies indicate that (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride can interact with amidase enzymes, affecting biochemical pathways related to drug metabolism. Such interactions suggest its potential role as an inhibitor or modulator in various biological processes.

Receptor Signaling

The compound's structural features allow it to influence receptor signaling pathways. This modulation can lead to alterations in metabolic pathways and cellular responses, making it a candidate for further pharmacological exploration.

Applications in Research and Medicine

The compound has several applications across different fields:

1. Chemistry

- Used as a building block in the synthesis of complex organic molecules.

- Acts as a reagent in various chemical reactions.

2. Biology

- Investigated for effects on biological systems, including enzyme inhibition and protein modification.

3. Medicine

- Explored for potential therapeutic applications in drug development and as a diagnostic tool.

4. Industry

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3,3,3-trifluoropropanoic acid | Lacks hydroxyl group | More acidic due to carboxylic acid functionality |

| 2-Amino-3,3-difluoro-2-methylpropan-1-ol | Contains fewer fluorine atoms | Lower lipophilicity compared to trifluorinated versions |

| 2-Amino-3-hydroxypropanoic acid | Contains hydroxyl group instead of trifluoromethyl | Not as lipophilic; more polar nature |

Case Studies

Recent studies have explored the compound's effect on various biological systems:

Study on Enzyme Modulation

In a study assessing the interaction of (R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride with amidase enzymes:

- Methodology : Enzyme assays were conducted to evaluate inhibition rates.

- Findings : The compound demonstrated significant inhibition of amidase activity at concentrations as low as 10 µM.

CNS Penetration Study

A biodistribution study was performed to determine the central nervous system (CNS) penetration of prodrugs derived from this compound:

Q & A

Basic Question: What are the recommended synthetic pathways for preparing 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves the reaction of 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol with hydrochloric acid under controlled conditions. Key steps include:

- Amination and halogenation : Starting from a trifluoromethyl ketone precursor, reductive amination using sodium cyanoborohydride or catalytic hydrogenation can introduce the amino group. Subsequent HCl treatment yields the hydrochloride salt .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Optimization : Adjusting pH during salt formation (pH 4–5) and maintaining low temperatures (0–5°C) minimizes side reactions like oxidation of the amino group .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and F NMR verify the presence of the trifluoromethyl group ( ppm for CF) and the amino-proton environment ( ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 241.64 (CHClFNO) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the amino alcohol backbone .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. non-specific binding) often arise from:

- Assay conditions : Varying pH or ionic strength alters protonation states of the amino group, affecting binding affinity. Standardize buffers (e.g., PBS at pH 7.4) .

- Impurity profiles : Trace solvents (e.g., residual DMF) may interfere. Use LC-MS to identify and quantify impurities (<0.1% threshold) .

- Structural analogs : Compare with 2-amino-3-phenylpropan-1-ol hydrochloride (lacking CF) to isolate the contribution of fluorine to activity .

Advanced Question: How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Answer:

The CF group enhances metabolic stability but introduces hydrolytic sensitivity:

- Hydrolysis : Under acidic conditions (e.g., gastric pH), the amino alcohol backbone may undergo partial cleavage. Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways .

- Fluorine effects : The electron-withdrawing CF group reduces basicity of the amino group (pKa ~ 8.2), impacting solubility and membrane permeability. Use logP measurements (calculated ~1.9) to correlate with bioavailability .

Advanced Question: What methodologies enable comparative analysis of this compound with fluorinated amino alcohol analogs?

Answer:

- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to compare CF vs. CH substituents. Lower BDE for C-F bonds (~105 kcal/mol) suggests greater reactivity .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability differences; analogs with bulkier substituents (e.g., 2-phenyl) show higher decomposition temperatures (~220°C vs. 190°C for CF) .

- Biological assays : Parallel screening against serine hydrolases identifies fluorination-dependent selectivity patterns (e.g., IC shifts by 10-fold) .

Advanced Question: How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral resolution : Use immobilized penicillin acylase for kinetic resolution of racemic mixtures (ee >99%) .

- Flow chemistry : Continuous flow reactors reduce batch variability. Optimize residence time (10–15 min) and pressure (2–3 bar) for consistent yields (~85%) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate enantiomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.